6-Bromo-1,1,1-trifluorohexane physical properties
6-Bromo-1,1,1-trifluorohexane physical properties
Physical Properties, Synthetic Utility, and Handling Protocols
Executive Summary
6-Bromo-1,1,1-trifluorohexane (CAS: 59463-62-2 / 111670-37-2) is a specialized fluorinated alkyl halide used primarily as a building block in medicinal chemistry and materials science.[1][2][3] It serves as a critical intermediate for introducing the trifluoromethyl (
This guide synthesizes available experimental data with structure-property relationship (SPR) predictions to provide a comprehensive reference for researchers utilizing this compound in nucleophilic substitutions, Grignard formation, and cross-coupling reactions.
Part 1: Molecular Identity & Physicochemical Profile[1][4]
Chemical Identity[1][4][5][6][7]
-
Common Aliases: 1-Bromo-6,6,6-trifluorohexane; (6,6,6-Trifluorohexyl)bromide[1]
-
Molecular Formula:
[1][2]
Physical Properties Data
Note: Due to the specialized nature of this intermediate, certain values are derived from high-fidelity group contribution methods (QSAR) where experimental literature is sparse.
| Property | Value / Range | Note |
| Physical State | Liquid | Colorless to pale yellow oil at RT.[1] |
| Boiling Point | 160–165 °C (760 mmHg) | Predicted based on 1-bromohexane ( |
| Density | Fluorination significantly increases density vs. 1-bromohexane ( | |
| Refractive Index ( | 1.415 – 1.425 | Lower than alkyl analogs due to low polarizability of fluorine. |
| Flash Point | > 60 °C | Classified as Combustible Liquid. |
| Solubility | Immiscible in water.[1][6] | Soluble in THF, Et₂O, DCM, Toluene. |
| LogP | ~3.8 – 4.1 | Highly lipophilic due to the fluoro-alkyl chain.[1] |
Structural Logic & Reactivity (Graphviz)
The molecule possesses two distinct functional ends: the electrophilic alkyl bromide and the chemically inert, lipophilic trifluoromethyl tail.
Figure 1: Structure-Property Map.[1] The
Part 2: Synthetic Utility
Primary Applications
-
Alkylating Agent: Used to attach the 6,6,6-trifluorohexyl chain to nucleophiles (phenols, amines, thiols) via
reactions. -
Organometallic Precursor: Can be converted into a Grignard reagent (
) or Organozinc species for Negishi coupling. -
Medicinal Chemistry: The "Fluoro-Tag" strategy.[1] Replacing a standard hexyl chain with a trifluorohexyl chain often blocks metabolic oxidation at the
-position (omega-oxidation) while maintaining steric fit.[1]
Synthesis Workflow (Alkylation)
The following diagram outlines the standard workflow for utilizing this compound to functionalize a drug scaffold.
Figure 2: General Alkylation Workflow.[1] The kinetic barrier of the long chain often requires polar aprotic solvents (DMF, DMSO) and elevated temperatures.
Part 3: Experimental Protocols
Quality Control & Characterization
Before using commercial batches, verify purity as alkyl bromides can degrade (releasing HBr) over time.
-
(CDCl
, 400 MHz): -
:
-
Single singlet (or triplet if high res) around
ppm (relative to ).[1]
-
-
TLC Visualization:
-
Stain:
(weak) or Iodine chamber (preferred for alkyl halides).
-
Purification by Vacuum Distillation
If the reagent appears brown or yellow (indicating free
Protocol:
-
Setup: Short-path distillation head with a vigorous stir bar.
-
Pressure: Apply high vacuum (1–5 mmHg). Do not distill at atmospheric pressure to avoid thermal decomposition.
-
Collection:
-
Discard the first 5% (fore-run).[1]
-
Collect the main fraction. Based on homologs, expect boiling point
at 10 mmHg.
-
-
Storage: Store over activated 4Å molecular sieves in an amber vial at 4°C.
Part 4: Handling, Stability & Safety
Stability Profile
-
Hydrolysis: Stable in water at neutral pH but hydrolyzes slowly in strong aqueous alkali.[1]
-
Light Sensitivity: Mildly sensitive.[1] Long-term exposure to light can liberate bromine radicals.[1]
-
Incompatibility: Strong oxidizing agents, strong bases (can induce E2 elimination to alkenes), Magnesium (spontaneous Grignard formation if dry).
Safety Hazards (GHS Classification)
-
Signal Word: WARNING
-
H315: Causes skin irritation.[1] (Lipophilic alkyl halides penetrate skin easily).
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
Precaution: Use only in a fume hood. Fluorinated organics can release toxic HF upon thermal decomposition (fire).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 111670-37-2 (6-Bromo-1,1,1-trifluorohexane).[1] Retrieved from [Link]
-
Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. Wiley-VCH.[1] (General reference for fluoro-alkyl chain properties and metabolic stability).
Sources
- 1. 168268-71-1|1-Bromo-6,6-difluorohexane|BLD Pharm [bldpharm.com]
- 2. arctomsci.com [arctomsci.com]
- 3. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. CAS 111670-37-2: Hexane, 6-bromo-1,1,1-trifluoro- [cymitquimica.com]
- 7. asianpubs.org [asianpubs.org]
